molecular formula C14H19N5O3S2 B2940756 N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide CAS No. 2034305-41-2

N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Cat. No. B2940756
CAS RN: 2034305-41-2
M. Wt: 369.46
InChI Key: WONOLHDFUHIYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H19N5O3S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Derivative Development

  • The compound has been utilized as a key intermediate in the synthesis of novel heterocyclic compounds, including pyrazole and thiazole derivatives. For instance, one study detailed the utility of chloroacetonitrile in constructing novel arylidene derivatives and unexpected 2-oxo-4-hydroxy-thiazole derivatives through reactions involving piperidine and mercaptoacetic acid. Such methodologies highlight the compound's role in expanding the repertoire of synthetic organic chemistry (Khalil et al., 2017).

  • Another research avenue explores the synthesis and potential antitumor activity of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These efforts underscore the compound's versatility in generating diverse molecular structures with potential biological activities, showcasing the breadth of applications in medicinal chemistry (Albratty et al., 2017).

Biological Activity and Pharmacological Potential

  • Research into N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been conducted to evaluate their antibacterial potentials. Such studies are critical in the search for new antimicrobial agents, demonstrating the compound's relevance in addressing global health challenges related to bacterial infections (Iqbal et al., 2017).

  • Another dimension of research focuses on the antimicrobial activity of novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, highlighting the synthesis methodologies and biological evaluation of these derivatives. Such efforts contribute to the ongoing search for new and effective antimicrobial agents (El‐Emary et al., 2002).

properties

IUPAC Name

N-[5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S2/c1-10(20)16-14-15-8-13(23-14)24(21,22)19-6-3-4-11(9-19)12-5-7-18(2)17-12/h5,7-8,11H,3-4,6,9H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOLHDFUHIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.